Pyraflufen-ethyl

Catalog No.
S560624
CAS No.
129630-19-9
M.F
C15H13Cl2F3N2O4
M. Wt
413.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyraflufen-ethyl

CAS Number

129630-19-9

Product Name

Pyraflufen-ethyl

IUPAC Name

ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate

Molecular Formula

C15H13Cl2F3N2O4

Molecular Weight

413.2 g/mol

InChI

InChI=1S/C15H13Cl2F3N2O4/c1-3-24-11(23)6-25-10-4-7(9(18)5-8(10)16)13-12(17)14(22(2)21-13)26-15(19)20/h4-5,15H,3,6H2,1-2H3

InChI Key

APTZNLHMIGJTEW-UHFFFAOYSA-N

SMILES

Array

solubility

In xylene 41.7-43.5, acetone 167-182, methanol 7.39, ethyl acetate 105-111 (all in g/L, 20 °C)
In water, 8.2X10-2 mg/L at 20 °C

Synonyms

Thunderbolt; ET 751; ET Herbicide/Defoliant; Ecopart; Ethyl [2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxy]acetate; HRB 1; [2-Chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]-Acetic Acid

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl

The exact mass of the compound Pyraflufen-ethyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in xylene 41.7-43.5, acetone 167-182, methanol 7.39, ethyl acetate 105-111 (all in g/l, 20 °c)in water, 8.2x10-2 mg/l at 20 °c. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Pyraflufen-ethyl is a highly potent, fast-acting phenylpyrazole herbicide that functions as a protoporphyrinogen IX oxidase (PPO) inhibitor. Commercially utilized for broadleaf weed control, pre-plant burndown, and crop desiccation, it induces rapid lipid peroxidation and cell membrane destruction upon foliar contact [1]. From a physicochemical standpoint, Pyraflufen-ethyl is characterized by a high lipophilicity (Log Kow = 3.49) and low aqueous solubility, which facilitates rapid cuticular penetration [2]. Once absorbed, it is rapidly hydrolyzed to its primary bioactive acid metabolite (E-1), which drives the herbicidal action[1]. Crucially for procurement and formulation, it exhibits an exceptionally short environmental half-life (DT50 < 2 days), ensuring no residual soil activity and allowing for immediate subsequent crop planting [2].

Substituting Pyraflufen-ethyl with legacy contact herbicides (e.g., lactofen) or systemic baselines (e.g., glyphosate) introduces severe logistical and agronomic trade-offs. Legacy diphenyl ether PPO inhibitors typically require high active ingredient loading—often exceeding 200 g a.i./ha—which increases formulation costs, transport weight, and environmental burden [1]. Conversely, while systemic herbicides like glyphosate are broad-spectrum, they suffer from widespread weed resistance and exhibit prolonged soil half-lives (DT50 of 15 to 121 days), which can restrict immediate replanting intervals for sensitive crops [2]. Furthermore, attempting to use the unesterified Pyraflufen free acid fails in practice, as it lacks the necessary lipophilicity for rapid foliar uptake. Pyraflufen-ethyl circumvents these limitations by delivering rapid membrane disruption at ultra-low use rates (6–12 g a.i./ha) with near-zero soil carryover, making it an irreplaceable active ingredient for high-efficiency, zero-residue burndown formulations [1].

Soil Persistence and Carryover Risk (DT50)

For pre-plant burndown applications, the persistence of the active ingredient dictates the safe replanting interval. Pyraflufen-ethyl demonstrates an exceptionally rapid degradation profile in soil, with a DT50 of less than 2 days (approximately 33 hours) [1]. In stark contrast, systemic baselines like glyphosate exhibit a DT50 ranging from 15 to 121 days, while other PPO inhibitors like flumioxazin can persist long enough to cause carryover injury to sensitive rotational crops [2]. This rapid degradation ensures that Pyraflufen-ethyl provides immediate weed desiccation without restricting subsequent planting schedules.

Evidence DimensionSoil Half-Life (DT50)
Target Compound DataPyraflufen-ethyl (< 2 days / ~33 hours)
Comparator Or BaselineGlyphosate (15–121 days)
Quantified Difference>90% reduction in soil persistence
ConditionsTypical field soil conditions

Enables formulators to create zero-carryover burndown products that allow growers to plant sensitive crops immediately after application.

Active Ingredient Loading and Field Efficacy

A primary procurement advantage of Pyraflufen-ethyl is its extreme potency, which drastically reduces the required active ingredient loading per hectare. Field trials demonstrate that Pyraflufen-ethyl achieves excellent selective control of broadleaf weeds at rates as low as 6 to 12 g a.i./ha [1]. In comparison, legacy PPO inhibitors such as lactofen require significantly higher application rates, typically ranging from 220 to 448 g a.i./ha to achieve comparable weed mortality [2]. This ultra-low use rate translates to highly concentrated, lightweight commercial formulations.

Evidence DimensionEffective Field Application Rate
Target Compound DataPyraflufen-ethyl (6–12 g a.i./ha)
Comparator Or BaselineLactofen (220–448 g a.i./ha)
Quantified Difference~20x to 40x reduction in required active ingredient mass
ConditionsPost-emergence broadleaf weed control

Significantly lowers the mass of active ingredient required per formulation batch, reducing manufacturing, packaging, and logistical costs.

Formulation Lipophilicity and Foliar Penetration

The chemical structure of Pyraflufen-ethyl—specifically its ethyl ester moiety—is engineered to optimize cuticular penetration. The compound possesses a Log Kow of 3.49, rendering it highly lipophilic [1]. This is a critical differentiation from its free acid metabolite (Pyraflufen, E-1), which is highly water-soluble and exhibits poor foliar uptake. The high lipophilicity of the ethyl ester ensures rapid absorption through the waxy weed cuticle within hours, minimizing the risk of rain wash-off. Once inside the plant tissue, it is rapidly hydrolyzed to the active acid [2].

Evidence DimensionOctanol-Water Partition Coefficient (Log Kow)
Target Compound DataPyraflufen-ethyl (Log Kow = 3.49, highly lipophilic)
Comparator Or BaselinePyraflufen free acid (E-1 metabolite, highly water-soluble)
Quantified DifferenceEsterification enables rapid cuticular penetration impossible with the free acid
ConditionsPhysicochemical property analysis for formulation design

Dictates the choice of the ester form over the free acid for procurement, as it guarantees rapid rainfastness and reliable field performance.

Enzymatic Potency at the Target Site (PPO IC50)

The macroscopic field efficacy of Pyraflufen-ethyl is driven by its exceptional binding affinity to the target enzyme. In vitro assays against recombinant PPO enzymes demonstrate that Pyraflufen-ethyl is a highly potent inhibitor, with an IC50 value of approximately 31.1 nM [1]. This low-nanomolar potency is comparable to next-generation PPO inhibitors and is vastly superior to older diphenyl ether herbicides, which often require higher concentrations to achieve 50% enzyme inhibition [2]. This intrinsic biochemical efficiency is the foundation of its ultra-low field use rate.

Evidence DimensionPPO Enzyme Inhibition (IC50)
Target Compound DataPyraflufen-ethyl (~31.1 nM)
Comparator Or BaselineOlder diphenyl ether herbicides (lower binding affinity)
Quantified DifferenceLow-nanomolar inhibition threshold
ConditionsIn vitro recombinant PPO enzyme assay

Provides biochemical validation of the compound's high potency, justifying its premium status and low-dose formulation requirements.

Zero-Carryover Pre-Plant Burndown Formulations

Because Pyraflufen-ethyl degrades in soil in under two days (DT50 < 2 days), it is the optimal active ingredient for pre-plant burndown formulations. Buyers formulating products for use prior to planting sensitive broadleaf crops (like cotton or soybeans) should select Pyraflufen-ethyl over persistent PPO inhibitors (like flumioxazin) to guarantee immediate planting intervals without the risk of residual phytotoxicity[1].

High-Efficiency Crop Desiccation and Defoliation

In potato and cotton harvesting, rapid canopy desiccation is critical. Pyraflufen-ethyl's high lipophilicity (Log Kow 3.49) ensures rapid cuticular penetration, causing visible necrosis within days. Its ultra-low use rate (6–12 g a.i./ha) makes it a highly cost-effective and logistically efficient alternative to high-volume desiccants like paraquat or diquat, significantly reducing the chemical load on the field [2].

Synergistic Tank-Mix Partner for Resistance Management

With the rise of glyphosate-resistant broadleaf weeds (e.g., Palmer amaranth, horseweed), Pyraflufen-ethyl serves as an ideal tank-mix partner. Its distinct mode of action (PPO inhibition) and low-nanomolar enzymatic potency (IC50 ~31.1 nM) provide a rapid contact-kill that complements the slower systemic action of glyphosate or glufosinate, effectively taking down resistant biotypes without adding significant mass to the tank mix [3].

Physical Description

Cream-colored or pale brown solid; [HSDB]

Color/Form

Fine, cream-colored powder
Pale brown, crystalline

XLogP3

4.8

Hydrogen Bond Acceptor Count

8

Exact Mass

412.0204468 Da

Monoisotopic Mass

412.0204468 Da

Heavy Atom Count

26

Density

1.565 at 24 °C

LogP

3.49 (LogP)
log Kow = 3.49

Melting Point

126-127 °C

UNII

XOC9Q2DLMI

GHS Hazard Statements

Aggregated GHS information provided by 281 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.2X10-10 mm Hg (1.6X10-5 mPa) at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

129630-19-9

Absorption Distribution and Excretion

Pyraflufen-ethyl was readily absorbed and excreted within 96 hours following a single or repeated oral dose of 5 mg/kg (plasma t1/2 of 3 to3.5 hours). However, at a dose of 500 mg/kg, absorption was saturated as indicated by Cmax values which did not reflect the 100- fold dose differential (2.7 to 2.8 Fg eq/g for the low-dose group and 100 to 107 Fg eq-hr/g for the high-dose group). Following single or multiple oral low doses (5 mg/kg) of pyraflufen ethyl, urinary excretion accounted for 27 to 33% of the administered radioactivity suggesting that a multiple exposure regimen did not affect the absorption/excretion processes. Urinary excretion was reduced to only 5 to 7% following a single 500 mg/kg dose. Excretion via the feces accounted for the remainder of the administered radioactivity in all treatment groups. Analysis of biliary excretion following a single 5 mg/kg dose showed that 36% of the administered dose appeared in the bile. Based upon the excretion data, total bioavailability of a low dose was approximately 56%. Biliary excretion data were not available for a high-dose group which prevented a definitive assessment of bioavailability. Excretory patterns did not exhibit gender-related variability. However, plasma and blood clearance was more rapid in females than in males as shown by plasma/blood radioactivity time-course and the greater AUC values for males (32.3 vs 18.4 Fg eq-hr/g for the low-dose group and 2,738 vs 1,401 Fg eq-hr/g for the high-dose group). Radioactivity concentrations indicated tissue concentrations at or near detection limits (generally <0.01 Fg eq/g and never exceeding 0.02 Fg eq/g) at 96 hours postdose for any tissues. Therefore, neither pyraflufen-ethyl nor its metabolites appear to undergo significant sequestration. Tissue burden data following compound administration did not suggest a specific target beyond those tissues, namely liver and kidney, which are associated with absorption and elimination of orally administered xenobiotics.[EPA 40 CFR Part 180

Metabolism Metabolites

5 Sprague-Dawley rats per sex received a single oral gavage dose of [Phenyl- U-14C] ET-751 at 5 mg/kg. Immediately after dosing, each animal was transferred to a glass metabolism cage. Urine and feces were collected at 24 hour intervals through 96 hours. ... Metabolites in urine and feces were evaluated by high performance liquid chromatography (HPLC) and 2-D thin layer chromatography. ... Metabolites were identified in urine and feces ... As with [Pyrazole-5-14C] ET-751, the proposed metabolic pathways were ester hydrolysis and N-demethylation on the pyrazole ring 1 position and hydrolysis of the ether bond on 5 position of the phenyl ring to phenol and methylation to the methoxy moiety.
20 male Sprague-Dawley rats received non-labelled ET-751 Technical by oral gavage at 5 mg/kg/day for 14 days. On the 15th day, they received a single oral gavage dose of [Pyrazole-5- 14C] ET-751 at 5 mg/kg. ... Metabolites in urine, feces, plasma, and gastrointestinal contents were identified using high performance liquid chromatography (HPLC). At 96 hours, the total values were 26.66% and 64.44% for urine and feces respectively. ... At 96 hours, concentrations were at or below the limits of detection in all samples. Metabolites in urine, feces, and plasma were identified ... The proposed metabolic pathways were ester hydrolysis and N-demethylation on the pyrazole ring 1 position and hydrolysis of the ether bond on 5 position of the phenyl ring to phenol and methylation to the methoxy moiety.
6 male Sprague-Dawley rats with cannulated bile ducts received a single oral gavage dose of [Pyrazole-5-14C] ET-751 at 5 mg/kg. ... High performance liquid chromatography was used to identify metabolites. 17.90% (feces), 19.66% (urine) and 36.09% (bile) of dosed radioactivity were excreted during 48 hours post-dosing. 13.86% was found in the gastrointestinal contents and 2.86% in the gastrointestinal tract at 48 hours. Absorption from oral administration was estimated as 55.75% (urine and bile content combined). Metabolites in urine, feces, gastrointestinal tract, and gastrointestinal contents were identified ... Proposed metabolic pathways were ester hydrolysis and N-demethylation on the 1 position of the pyrazole ring and hydrolysis of the ether bond on the 5 position of the phenyl ring to the phenolic hydroxy moiety.
5 Sprague-Dawley rats per sex per group received a single dose of [Pyrazole-5-14C] ET-751 at 5 or 500 mg/kg followed by sacrifice 3, 6, 9, 24, 96, or 168 hours later. ... Metabolites were identified in urine, plasma, and feces ... Proposed metabolic pathways were ester hydrolysis and N-demethylation on the pyrazole ring 1 position and hydrolysis of the ether bond on the 5 position of the phenyl ring to phenol and methylation to the methoxy moiety.

Wikipedia

Pyraflufen-ethyl

Use Classification

Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

The process comprises: (1) mixing fluorosulfonyl difluoroacetyl compound (e.g., fluorosulfonyl difluoroacetic acid) as /the/ fluorination agent with /a/ nitrogenous heterocyclic compound precursor at a molar ratio 1.5-2.5:1, adding /a/ polar compound as /the/ solvent and /a/ salt compound as /the/ catalyst at the same time, allowing to react at 20-80 °C for 2-4 hours; (2) filtering, evaporating to remove /the/ solvent, washing with acid or base solution to obtain /the/ raw product; and (3) purifying to obtain /the/ intermediate, and allowing to react with isocyanate or ester in the presence of /a/ polar compound as /the/ solvent. The molar ratio of /the/ salt compound to fluorinating agent is 20-30%. The nitrogenous heterocyclic compound may be 2-amino-4,6-dihydroxypyrimidine, 2-mercapto-4,6-bis(isopropylamino)-s-triazine, or N-methyl-4-chloro-5-hydroxypyrazol; the solvent may be dioxane, acetonitrile, or dimethylformamide; and the isocyanate or ester may be o-methoxycarbonylphenylsulfonyl isocyanate, or ethyl 2-chloro-4-fluorophenoxyethylacetate.

General Manufacturing Information

Conditions .. for this proposed use ... The following data are being required by the Agency to complete the database requirements prior to approval of an unconditional registration of pyraflufen-ethyl on cotton: Product label contain a statement limiting use to commercial applicators only so that possible use by homeowners on residential turf would be minimized and/or include a restriction prohibiting use by homeowners for the turf and ornamental use sites. Proposed uses in farmyards, farm buildings, fence lines, dry ditches and ditch banks be removed from the label due to the potential for residues to contact food sources in these use sites. The label for pyraflufen ethyl should clearly state the allowable number of applications per season.[EPA 40 CFR Part 180

Analytic Laboratory Methods

Nichino America, Inc. has submitted a petition method validation (PMV) and an independent laboratory validation for a Gas Chromatography/Mass Spectometry (GC/MS) method proposed for the enforcement of tolerances for residues of pyraflufen ethyl and its acid metabolite, E-1((2-chloro-5-(4- chloro-5-difluoromethoxy-1-methyl-1Hpyrazol- 3-yl)-4-fluorophenoxyacetic acid).[EPA 40 CFR Part 180

Storage Conditions

Store in a cool place. Do not contaminate water, food or feed by storage or disposal. /ET Herbicide/Defoliant (a.i. 2.5%); ET 2%SC Herbicide/Defoliant/
Storage: store in original container and keep closed. Store in a cool, dry place. /ET-751 Technical (a.i. 97.9%)/

Dates

Last modified: 08-15-2023

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